1-[(Methylamino)methyl]cyclohexan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Methylamino)methyl]cyclohexan-1-ol hydrochloride is a chemical compound with a molecular formula of C8H17NO·HCl It is a derivative of cyclohexanol, where a methylamino group is attached to the cyclohexane ring
Preparation Methods
The synthesis of 1-[(Methylamino)methyl]cyclohexan-1-ol hydrochloride typically involves several steps:
Starting Material: The synthesis begins with cyclohexanone, a common starting material in organic synthesis.
Formation of Intermediate: Cyclohexanone is reacted with formaldehyde and methylamine to form the intermediate 1-[(Methylamino)methyl]cyclohexan-1-ol.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of 1-[(Methylamino)methyl]cyclohexan-1-ol.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
1-[(Methylamino)methyl]cyclohexan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to cyclohexanol derivatives.
Substitution: The methylamino group can undergo substitution reactions with various electrophiles.
Hydrolysis: The hydrochloride salt can be hydrolyzed to release the free base form of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides.
Scientific Research Applications
1-[(Methylamino)methyl]cyclohexan-1-ol hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-[(Methylamino)methyl]cyclohexan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The methylamino group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-[(Methylamino)methyl]cyclohexan-1-ol hydrochloride can be compared with other similar compounds, such as:
Cyclohexanol: The parent compound, which lacks the methylamino group.
Cyclohexanone: An oxidized form of cyclohexanol.
1-Methylcyclohexanol: A derivative with a methyl group instead of a methylamino group.
The presence of the methylamino group in this compound imparts unique chemical and biological properties, making it distinct from these related compounds.
Properties
Molecular Formula |
C8H18ClNO |
---|---|
Molecular Weight |
179.69 g/mol |
IUPAC Name |
1-(methylaminomethyl)cyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-9-7-8(10)5-3-2-4-6-8;/h9-10H,2-7H2,1H3;1H |
InChI Key |
SBOLAPOJPYIEOK-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1(CCCCC1)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.